molecular formula C22H21NO3S2 B2677387 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine CAS No. 312594-64-2

3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine

Cat. No. B2677387
CAS RN: 312594-64-2
M. Wt: 411.53
InChI Key: XAYAHWGBCIDFFE-UHFFFAOYSA-N
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Description

3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also activate certain signaling pathways that are involved in regulating glucose metabolism.
Biochemical and Physiological Effects
Studies have shown that 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and regulate glucose metabolism. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine in lab experiments is its potential to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, it has been found to have low toxicity levels, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the research on 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine. One direction is to further investigate its potential as a drug candidate for the treatment of inflammation, cancer, and diabetes. Additionally, more research is needed to understand its mechanism of action and to identify potential targets for drug development. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its efficacy and safety in clinical trials. Finally, the development of more efficient synthesis methods for this compound may help to facilitate its use in future research.

Synthesis Methods

The synthesis of 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine has been achieved using various methods. One of the most common methods is the reaction between 2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid and 1,2-dihydroacenaphthylene-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine as a white solid.

Scientific Research Applications

3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine has been studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.

properties

IUPAC Name

3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S2/c1-26-19-8-3-2-7-17(19)22-23(13-14-27-22)28(24,25)20-12-10-16-6-4-5-15-9-11-18(20)21(15)16/h2-8,10,12,22H,9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYAHWGBCIDFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine

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